![molecular formula C11H14N4O3S B2645136 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 2034509-45-8](/img/structure/B2645136.png)
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
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Overview
Description
The compound appears to contain a 1-methyl-1H-pyrrol-2-yl group, which is a type of pyrrole. Pyrroles are heterocyclic aromatic organic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. These rings include a pyrrole ring, an oxadiazole ring, and a cyclopropane ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the sulfonamide group. The pyrrole ring, for example, is aromatic and therefore relatively stable, but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) could result in the compound having polar characteristics .Scientific Research Applications
α-Glucosidase Inhibition for Diabetes Management
Diabetes mellitus (DM) is a chronic metabolic disease characterized by hyperglycemia due to defects in insulin secretion or action. One therapeutic approach involves delaying glucose absorption through α-glucosidase enzyme inhibition, which reduces postprandial hyperglycemia. Researchers synthesized a series of novel chloro-substituted derivatives of our compound and evaluated their α-glucosidase inhibitory activities . Notably, compound 5e demonstrated potent inhibition (IC~50~ = 111 ± 12 µM) in a competitive mode of action. Molecular docking studies supported these findings, suggesting that this compound could be a potential candidate for managing postprandial hyperglycemia.
Androgen Receptor Modulation in Prostate Cancer
Given the compound’s structural features, it may interact with androgen receptors (ARs). AR signaling plays a crucial role in prostate cancer (PCa) progression. Investigating whether our compound affects AR activity could provide insights into potential therapeutic strategies for PCa .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S/c1-15-6-2-3-9(15)11-13-10(18-14-11)7-12-19(16,17)8-4-5-8/h2-3,6,8,12H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIOJTCPLVOWGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide |
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